molecular formula C11H17ClN2O2 B124857 Isopilocarpine hydrochloride CAS No. 28958-85-2

Isopilocarpine hydrochloride

Cat. No. B124857
CAS RN: 28958-85-2
M. Wt: 244.72 g/mol
InChI Key: RNAICSBVACLLGM-KXNXZCPBSA-N
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Description

Isopilocarpine is a diastereomer of pilocarpine . It coexists with pilocarpine in nature and is also a degradation product of pilocarpine after oral administration to humans . It can be found in the leaves of some Pilocarpus species . Pilocarpine targets the muscarinic receptors and is approved for treatment of xerostomia .


Synthesis Analysis

The presence of isopilocarpine, an epimer of pilocarpine, and of pilocarpic acid, a hydrolytic degradation product of pilocarpine, was established and all three substances were assayed in various commercial ophthalmic formulations of pilocarpine hydrochloride by 13C- Fourier transform spectroscopy .


Molecular Structure Analysis

The molecular formula of Isopilocarpine hydrochloride is C11H17ClN2O2 . Its average mass is 244.718 Da and its monoisotopic mass is 244.097855 Da .


Chemical Reactions Analysis

Pilocarpine undergoes two important reactions in solutions, epimerization to isopilocarpine and hydrolysis to pilocarpic acid . A high-performance liquid chromatographic method allows the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid .


Physical And Chemical Properties Analysis

Isopilocarpine is a colorless oil which boils at 261°C . The molecular formula of Isopilocarpine hydrochloride is C11H16N2O2.ClH and its molecular weight is 244.72 .

Safety And Hazards

Retinal detachment has been reported when miotics are used in susceptible individuals, such as young patients with myopia or patients with a history of retinal detachment . Miotics should be avoided in acute inflammatory diseases of the anterior chamber .

Future Directions

Pilocarpine, from which isopilocarpine is derived, is used to control intraocular pressure in chronic simple glaucoma . In acute glaucoma, it may be used alone prior to emergency surgery, or in combination with other miotics or carbonic anhydrase inhibitors . This suggests potential future directions for the use of isopilocarpine in similar applications.

properties

IUPAC Name

(3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAICSBVACLLGM-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](COC1=O)CC2=CN=CN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopilocarpine hydrochloride

CAS RN

28958-85-2
Record name Isopilocarpine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28958-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopilocarpine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-pilocarpine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPILOCARPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RA Anderson, JB Cowle - The British Journal of Ophthalmology, 1968 - ncbi.nlm.nih.gov
Methods Test Solutions Isopilocarpine hydrochloride was prepared by the method of Wojciechowski and Ecanow (1961). This compound and pilocarpine hydrochloride (BDH) were …
Number of citations: 62 www.ncbi.nlm.nih.gov
NJ Wojciechowski, B Ecanow - Journal of Pharmaceutical Sciences, 1961 - Elsevier
… Pilocarpine hydrochloride is converted to isopilocarpine hydrochloride in good yields by a convenient method. A comparison of the melting points, mixed melting points, and optical …
Number of citations: 8 www.sciencedirect.com
KD Sternitzke, TY Fan, DL Dunn - Journal of Chromatography A, 1992 - Elsevier
… Isopilocarpine hydrochloride, acquired from Inland Alkaloid (Tipton, IN, USA) was found to be a mixture of pilocarpine hydrochloride and isopilocarpine hydrochloride (42:58), and this …
Number of citations: 21 www.sciencedirect.com
DL Dunn, RE Thompson - Journal of Chromatography A, 1983 - Elsevier
… Isopilocarpine hydrochloride was purchased from Inland Alkaloid (Tipton, IN, USA). … 42:58 mixture of pilocarpine hydrochloride and isopilocarpine hydrochloride. A 2.5 mg/ml solution of …
Number of citations: 23 www.sciencedirect.com
PH Chung, TF Chin, JL Lach - Journal of pharmaceutical sciences, 1970 - Elsevier
… This property has been used for the preparation of isopilocarpine hydrochloride from pilocarpine hydrochloride (9). It has been shown recently that, in the presence of alkali, …
Number of citations: 74 www.sciencedirect.com
HAD Jowett - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
… Isopilocarpine Hydrochloride can be obtained from the nitrate by the usual methods, and is best crystallised by adding ether to an alcoholic solution, as the salt is extremely soluble both …
Number of citations: 33 pubs.rsc.org
NJ Wojciechowski, R Daniels, B Ecanow - Journal of Pharmaceutical …, 1961 - Elsevier
… The isopilocarpine hydrochloride obtained was placed in a 110' oven and dried for three and onehalf hours. The melting range of the dried salt was 155-158". The material was used for …
Number of citations: 1 www.sciencedirect.com
IH Pitman, MA Ziser - Journal of Pharmaceutical Sciences, 1970 - Elsevier
… This property has been used for the preparation of isopilocarpine hydrochloride from pilocarpine hydrochloride (9). It has been shown recently that, in the presence of alkali, …
Number of citations: 13 www.sciencedirect.com
PH Chung - 1969 - search.proquest.com
… Based on this, Wojciechowski and Ecanow prepared isopilocarpine hydrochloride by heating pilocarpine hydrochloride in the dry-state to 200C for several hours and after being …
Number of citations: 1 search.proquest.com
M Braun, C Bühne, D Cougali, K Schaper, W Frank - Synthesis, 2004 - thieme-connect.com
… Finally, the acidic aqueous layer was concentrated in a rotary evaporator and exposed to oil pump vacuum for several hours to give isopilocarpine hydrochloride (1·HCl) in 43% yield (…
Number of citations: 6 www.thieme-connect.com

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